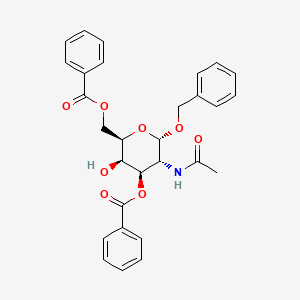

E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, utilizing catalytic processes or specific reagents to achieve the desired structural features. For instance, Gabriele et al. (2006) detailed a new synthesis method for dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, showcasing a strategy that could potentially be adapted for synthesizing related compounds (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of organic compounds is critical in determining their reactivity, physical properties, and potential applications. X-ray crystallography, DFT calculations, and spectroscopic techniques are commonly employed for structural elucidation. For example, Ghichi et al. (2018) reported the crystal structures of related compounds, stabilized by various intermolecular interactions, providing a foundation for understanding the structural characteristics of complex organic molecules (Ghichi et al., 2018).

Chemical Reactions and Properties

The reactivity of a compound like "E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone" can be inferred from its functional groups and molecular structure. Compounds with similar structures have been shown to undergo various chemical reactions, such as cyclization, hydroalkoxylation, and carbonylation, which are fundamental in organic synthesis and could be relevant to understanding the chemical behavior of the compound .

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and phase behavior, are influenced by their molecular structure. Kuboshita et al. (1991) discussed the mesomorphic behavior of phenylene bis compounds, highlighting the relationship between molecular structure and physical properties such as phase transition temperatures (Kuboshita et al., 1991).

Wissenschaftliche Forschungsanwendungen

Hydroperoxide Rearrangement in Organic Synthesis

Hydroperoxides play a crucial role in organic synthesis, serving as intermediates in various industrial processes. The rearrangement of hydroperoxides, akin to the process described by Hamann and Liebscher (2000), highlights the utility of such compounds in the synthesis of phenols, acetones, and other organic compounds. This research area explores the mechanisms and applications of hydroperoxide rearrangement, providing insights into the synthesis of complex organic molecules (Hamann & Liebscher, 2000).

Catalysis and Oxidation Studies

The oxidation of propenoidic phenols catalyzed by specific cobalt complexes, as investigated by Bolzacchini et al. (1996), offers a glimpse into the application of similar phenolic compounds in catalysis. This research underscores the importance of substituents on the phenyl ring and their effect on the yields of oxidized products, which could be relevant for the synthesis and application of E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone in catalytic processes (Bolzacchini et al., 1996).

Antioxidant Activity Exploration

The investigation into the effect of benzylic oxygen on the antioxidant activity of phenolic lignans, as studied by Yamauchi et al. (2005), provides a foundation for understanding how the structural features of phenolic compounds influence their antioxidant properties. This research could inform the development of antioxidants based on the structural framework of E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone (Yamauchi et al., 2005).

Material Science Applications

In material science, the substitution effect on chalcone-based materials for corrosion and photocrosslinking applications, explored by Ramkumar et al. (2015), illustrates the potential of chalcone derivatives in developing materials with specific properties such as corrosion inhibition and photocrosslinking capabilities. This research area could encompass the use of E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone in the design and synthesis of new materials (Ramkumar et al., 2015).

Eigenschaften

IUPAC Name |

(E)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O5/c37-33(21-18-27-16-19-31(20-17-27)39-24-28-10-4-1-5-11-28)36-34(38)22-32(40-25-29-12-6-2-7-13-29)23-35(36)41-26-30-14-8-3-9-15-30/h1-23,38H,24-26H2/b21-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBAJWKYWOQRCS-DYTRJAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

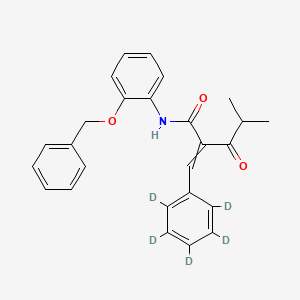

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)

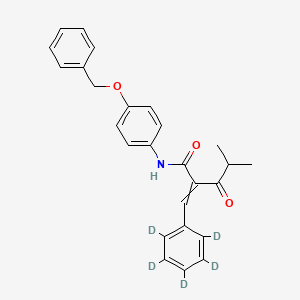

![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)